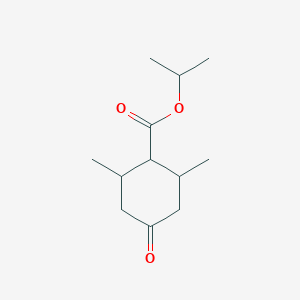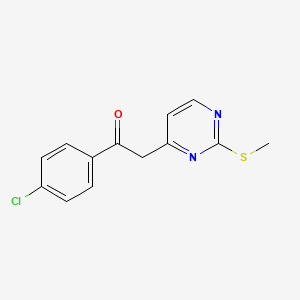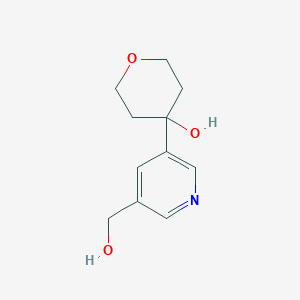
Dimethyl 3,4-dichloro-5-methoxyphthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-dichloro-5-methoxyphthalate is a chemical compound with the molecular formula C₁₂H₈Cl₂O₃. It is a derivative of phthalic acid, where two chlorine atoms and one methoxy group are substituted on the benzene ring, and two methyl groups are attached to the carboxylic acid functions. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 3,4-dichloro-5-methoxyphthalate can be synthesized through various synthetic routes. One common method involves the esterification of 3,4-dichloro-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: Dimethyl 3,4-dichloro-5-methoxyphthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Halogenation reactions can be performed using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce additional halogen atoms or other substituents onto the benzene ring.
科学的研究の応用
Dimethyl 3,4-dichloro-5-methoxyphthalate is used in various scientific research applications due to its unique chemical properties. It is employed in organic synthesis, material science, and as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo diverse chemical reactions makes it a valuable tool in research laboratories.
作用機序
The mechanism by which dimethyl 3,4-dichloro-5-methoxyphthalate exerts its effects depends on the specific application. In organic synthesis, it may act as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
類似化合物との比較
Dimethyl 3,4-dichloro-5-methoxyphthalate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Dimethyl phthalate: A simpler derivative of phthalic acid without chlorine or methoxy groups.
Dimethyl terephthalate: Another phthalate derivative with two methoxy groups on the benzene ring.
Dimethyl isophthalate: Similar to terephthalate but with different positioning of the methoxy groups.
These compounds differ in their chemical properties and applications, making this compound distinct in its utility and versatility.
特性
CAS番号 |
57296-47-6 |
|---|---|
分子式 |
C11H10Cl2O5 |
分子量 |
293.10 g/mol |
IUPAC名 |
dimethyl 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H10Cl2O5/c1-16-6-4-5(10(14)17-2)7(11(15)18-3)9(13)8(6)12/h4H,1-3H3 |
InChIキー |
ZBXFCGBYCCDYHX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)C(=O)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)





![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)




